molecular formula C13H22N2O3S B2803287 Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate CAS No. 2034203-84-2

Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate

Cat. No.: B2803287
CAS No.: 2034203-84-2
M. Wt: 286.39
InChI Key: HTDWPUXAKAKEHD-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate is a bicyclic carbamate derivative featuring a sulfur atom in the 2-position (2-thia) and a nitrogen atom in the 5-position (5-aza) of a bicyclo[2.2.1]heptane framework. The tert-butyl carbamate group serves as a protective moiety for amines, commonly utilized in peptide synthesis and drug development. Its synthesis likely involves cyclization strategies to form the bicyclic core, followed by carbamate protection .

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-8(14-12(17)18-13(2,3)4)11(16)15-6-10-5-9(15)7-19-10/h8-10H,5-7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDWPUXAKAKEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC1CS2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for its diverse biological activities. The structure can be depicted as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the structure. The presence of the azabicyclic moiety contributes to its pharmacological properties.

Antimicrobial Properties

Research indicates that carbamate derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various carbamate compounds possess effectiveness against a range of bacteria and fungi, potentially due to their ability to disrupt cellular processes or inhibit enzyme activity .

Anticonvulsant Activity

A notable study reported that certain carbamate derivatives demonstrated anticonvulsant properties in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways . This suggests that this compound may also exhibit similar effects.

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory potential of carbamate derivatives. For example, a series of substituted phenylcarbamates were tested for their ability to inhibit inflammation in vivo, showing promising results comparable to standard anti-inflammatory drugs like indomethacin . This highlights the potential for developing new therapeutic agents based on this compound.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cellular processes
AnticonvulsantModulation of GABA receptors
Anti-inflammatoryInhibition of COX enzymes

Synthesis Methods

The synthesis of this compound typically involves several steps including:

  • Formation of the Carbamate Group : Utilizing tert-butyl dicarbonate in the presence of a suitable amine.
  • Cyclization : Creating the bicyclic structure through specific cyclization reactions.
  • Purification : Employing techniques such as column chromatography to isolate the desired product.

Case Study: Synthesis and Testing

In a recent study, researchers synthesized a series of carbamate derivatives including this compound and evaluated their biological activities. The synthesized compounds were screened for antimicrobial and anti-inflammatory activities using standardized assays, demonstrating significant efficacy compared to control groups .

Scientific Research Applications

Neuropharmacology

Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate has been studied for its potential effects on neurotransmitter systems, particularly in relation to tropane alkaloids, which influence various biochemical pathways involved in neurotransmission. Its structural similarity to these alkaloids suggests it may modulate neurotransmitter activity, making it a candidate for further investigation in the treatment of neurological disorders.

Medicinal Chemistry

The compound's unique structure allows it to serve as a building block in the synthesis of new therapeutic agents. Studies have indicated that derivatives of carbamate compounds can exhibit significant biological activity, including anti-inflammatory and analgesic properties . This positions this compound as a valuable precursor in the development of novel drugs.

Drug Delivery Systems

Research has explored the use of carbamates in drug delivery systems due to their ability to enhance solubility and bioavailability of poorly soluble drugs . The incorporation of this compound into polymeric matrices could improve the release profiles of active pharmaceutical ingredients.

Table 1: Comparison of Biological Activities of Carbamate Derivatives

Compound NameStructureBiological ActivityReference
Tert-butyl (1-(2-thia...StructureNeurotransmitter modulation
Butyl CarbamateStructureAnti-inflammatory
Tert-butyl 4-hydroxy...StructureAmyloidogenesis inhibition

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of compounds structurally related to tropane alkaloids on neurotransmitter systems, revealing that these compounds could significantly alter neurotransmitter release and uptake mechanisms, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of carbamate derivatives demonstrated that tert-butyl (1-(2-thia... can be efficiently synthesized using standard organic chemistry techniques, yielding compounds with high purity suitable for biological testing . The characterization through NMR and mass spectrometry confirmed the expected structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azabicyclo Frameworks

Several analogues share the bicyclo[2.2.1]heptane scaffold but differ in heteroatom composition and stereochemistry:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target Compound: Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate C₁₃H₂₁N₂O₃S 285.39 Not Available Contains sulfur (2-thia), 5-aza substitution, ketone, and tert-butyl carbamate
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate C₁₁H₂₀N₂O₂ 212.29 1932203-04-7 2-aza substitution (no sulfur), distinct stereochemistry (1R,4R,5S)
tert-butyl N-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate C₁₁H₂₀N₂O₂ 212.29 1932796-87-6 Stereoisomer of the above (1S,4S,5S), lacks sulfur
  • Sulfur’s larger atomic radius and polarizability may influence ring strain, solubility, and metabolic stability . Stereochemistry: The (1R,4R,5S) and (1S,4S,5S) configurations in analogues highlight the impact of stereochemistry on molecular recognition. Such differences could affect binding affinity in biological targets, though specific data are unavailable in the provided evidence.

Functional Analogues with Carbamate Protections

Compounds with tert-butyl carbamate groups attached to diverse backbones demonstrate varied applications:

Compound Name Molecular Formula Molecular Weight Key Features
tert-butyl (1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate (Compound 2, ) C₁₄H₁₉N₃O₅ 309.32 Linear structure with p-nitroaniline substituent; lacks bicyclic framework
  • Comparison :
    • The nitroaniline group in Compound 2 introduces strong electron-withdrawing effects, altering reactivity in coupling reactions. In contrast, the target compound’s bicyclic framework provides conformational rigidity, which is advantageous for stabilizing transition states in synthesis or enhancing target selectivity in drug design .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions, focusing on protecting group strategies and stereochemical control. Key steps include:

  • Protection of nitrogen atoms : Use tert-butyl carbamate (Boc) groups to prevent undesired side reactions at the azabicyclo nitrogen .
  • Promoter selection : Strong bases (e.g., LDA or NaH) enhance nucleophilic substitution in bicyclic systems but require careful stoichiometry to avoid decomposition .
  • Monitoring intermediates : Techniques like TLC, HPLC, or LC-MS track reaction progress and purity .
    Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and reaction times.

Advanced: How can stereochemical integrity be maintained during synthesis, particularly in the azabicyclo[2.2.1]heptane core?

Answer:
Stereochemical control is achieved via:

  • Chiral auxiliaries : Temporary stereodirecting groups ensure correct configuration during ring closure .
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Pd) with chiral ligands enforce enantioselectivity .
  • Post-synthesis validation : X-ray crystallography (using SHELX ) or chiral HPLC confirms stereochemical fidelity .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar intermediates .
  • Recrystallization : Use solvents like ethanol or acetonitrile to remove impurities without degrading the bicyclic core .
  • Safety considerations : Avoid high-temperature drying to prevent Boc group cleavage .

Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?

Answer:

  • Density Functional Theory (DFT) : Models electronic configurations of the thia-azabicyclo system to predict reaction pathways (e.g., nucleophilic attack sites) .
  • Molecular docking : Simulates binding to biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .
  • SAR studies : Compare with analogs (e.g., tert-butyl 5-hydroxyimino derivatives) to identify key functional groups for activity .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR : 1H/13C NMR identifies proton environments and confirms bicyclic structure; DEPT-135 clarifies quaternary carbons .
  • IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) groups .
  • Mass spectrometry : HRMS verifies molecular weight (±2 ppm) and fragments (e.g., Boc group loss) .

Advanced: How to resolve contradictions in spectroscopic data due to dynamic effects (e.g., ring puckering)?

Answer:

  • Variable-temperature NMR : Observe coalescence of signals to identify conformational exchange .
  • X-ray crystallography : Provides static 3D structure, resolving ambiguities from solution-state data .
  • DFT-based dynamics simulations : Model ring-flipping barriers to explain observed splitting in spectra .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation .
  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of the carbamate group .

Advanced: How to design derivatives for enhanced biological activity while maintaining solubility?

Answer:

  • Functional group modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions .
  • Prodrug strategies : Mask polar groups with labile protectors (e.g., acetyl) to improve membrane permeability .
  • LogP optimization : Balance lipophilicity using substituents like fluorinated alkyl chains .

Basic: What are common degradation pathways, and how can stability be assessed?

Answer:

  • Hydrolysis : The Boc group is sensitive to acids (e.g., TFA) or prolonged aqueous exposure. Monitor via pH-controlled stability studies .
  • Oxidation : Thia-azabicyclo sulfur may oxidize; use antioxidants (e.g., BHT) in storage .
  • Thermal degradation : TGA/DSC analysis identifies decomposition temperatures .

Advanced: How to validate crystallographic data when twinning or disorder complicates refinement?

Answer:

  • SHELXL refinement : Use TWIN/BASF commands to model twinning and PART instructions for disordered atoms .
  • Hirshfeld surface analysis : Visualize intermolecular interactions to resolve packing ambiguities .
  • High-resolution data : Collect synchrotron data (λ < 1 Å) to improve resolution and reduce noise .

Basic: What analytical methods confirm the absence of synthetic byproducts?

Answer:

  • HPLC-MS : Detect trace impurities (<0.1%) with C18 columns and ESI ionization .
  • Elemental analysis : Verify C/H/N/S content matches theoretical values (±0.3%) .
  • 19F NMR (if fluorinated analogs) : Identify unreacted starting materials .

Advanced: How can green chemistry principles be applied to scale-up synthesis?

Answer:

  • Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative .
  • Catalyst recycling : Immobilize metal catalysts on silica to reduce waste .
  • Microwave-assisted synthesis : Accelerate reaction times and improve yields with controlled heating .

Basic: What are the key differences between this compound and its structural analogs?

Answer:

  • Functional groups : Unlike tert-butyl 5-hydroxyimino derivatives, this compound’s thia group enhances sulfur-mediated reactivity (e.g., metal coordination) .
  • Ring strain : The bicyclo[2.2.1] system imposes higher strain than bicyclo[3.2.0] analogs, affecting ring-opening reactions .
  • Bioactivity : Carbamate derivatives often show improved metabolic stability compared to ester analogs .

Advanced: How to address low yields in the final cyclization step?

Answer:

  • Microwave irradiation : Enhances ring-closure kinetics via rapid, uniform heating .
  • High-dilution conditions : Minimize oligomerization during bicyclo formation .
  • Lewis acid catalysis : Use ZnCl₂ or BF₃·OEt₂ to stabilize transition states .

Basic: What regulatory guidelines apply to preclinical studies involving this compound?

Answer:

  • OECD guidelines : Follow Test No. 423 for acute oral toxicity and No. 471 for mutagenicity .
  • ICH stability protocols : Conduct forced degradation studies under ICH Q1A(R2) conditions .
  • GLP compliance : Ensure data integrity for FDA/EMA submissions .

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